molecular formula C12H21NO B4263594 N-(2-methylcyclohexyl)cyclobutanecarboxamide

N-(2-methylcyclohexyl)cyclobutanecarboxamide

Cat. No. B4263594
M. Wt: 195.30 g/mol
InChI Key: HQKHWVQFMVJVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)cyclobutanecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist, binding to the receptor and inhibiting its activity. This leads to the dissociative and hallucinogenic effects of the drug. The exact mechanism of action of N-(2-methylcyclohexyl)cyclobutanecarboxamide on the NMDA receptor is still not fully understood and requires further research.
Biochemical and Physiological Effects
N-(2-methylcyclohexyl)cyclobutanecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to euphoria and mood enhancement. N-(2-methylcyclohexyl)cyclobutanecarboxamide also has analgesic properties and has been used to treat chronic pain in animal models. However, prolonged use of N-(2-methylcyclohexyl)cyclobutanecarboxamide can lead to neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methylcyclohexyl)cyclobutanecarboxamide in lab experiments include its potency, selectivity, and ability to cross the blood-brain barrier. N-(2-methylcyclohexyl)cyclobutanecarboxamide can be used to study the role of NMDA receptors in various neurological and psychiatric disorders. However, the limitations of using N-(2-methylcyclohexyl)cyclobutanecarboxamide in lab experiments include its potential for abuse and illegal status in many countries.

Future Directions

Future research on N-(2-methylcyclohexyl)cyclobutanecarboxamide could focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. N-(2-methylcyclohexyl)cyclobutanecarboxamide could also be used as a tool to study the mechanisms of action of NMDA receptors and their role in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of N-(2-methylcyclohexyl)cyclobutanecarboxamide and its potential for neurotoxicity and cognitive impairment.

Scientific Research Applications

N-(2-methylcyclohexyl)cyclobutanecarboxamide has shown potential in scientific research as a tool to study the mechanisms of action of NMDA receptors, which are involved in learning, memory, and synaptic plasticity. N-(2-methylcyclohexyl)cyclobutanecarboxamide has been found to bind to the NMDA receptor and block its activity, leading to dissociative effects. This property of N-(2-methylcyclohexyl)cyclobutanecarboxamide has been used to study the role of NMDA receptors in various neurological and psychiatric disorders.

properties

IUPAC Name

N-(2-methylcyclohexyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-9-5-2-3-8-11(9)13-12(14)10-6-4-7-10/h9-11H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKHWVQFMVJVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylcyclohexyl)cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.